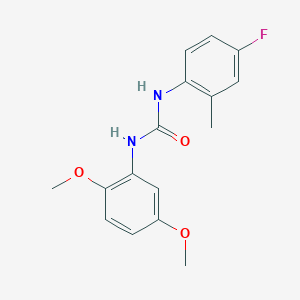

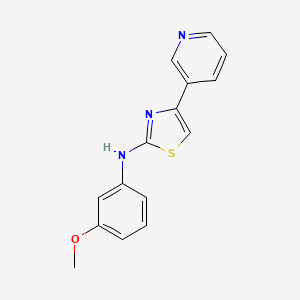

![molecular formula C15H14N2O5 B5850464 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5850464.png)

4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid, also known as Furosemide, is a loop diuretic drug that is commonly used to treat conditions such as edema and hypertension. It works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys, leading to increased excretion of water and electrolytes in the urine.

Mécanisme D'action

4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending loop of Henle in the kidneys. This leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes in the urine. 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid also increases the production of prostaglandins, which further enhances its diuretic effect. The mechanism of action of 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been extensively studied and is well understood, making it a valuable tool for scientific research.

Biochemical and Physiological Effects:

4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has several biochemical and physiological effects that have been extensively studied in scientific research. These include increased urine output, decreased blood volume, reduced blood pressure, and decreased edema. 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has also been shown to affect the metabolism of glucose, lipids, and amino acids, as well as alter the expression of various genes involved in renal function and electrolyte balance. These effects make 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid a valuable tool for investigating the mechanisms underlying various physiological and pathological conditions.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has several advantages for use in scientific research, including its well-understood mechanism of action, high potency, and availability. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid also has some limitations, including its potential for inducing electrolyte imbalances and dehydration, which can complicate experimental results. In addition, 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid can interact with other drugs and may have variable effects depending on the patient's age, sex, and health status.

Orientations Futures

There are several future directions for research on 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the investigation of 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid's effects on various organs and systems beyond the kidneys, such as the cardiovascular and nervous systems. Additionally, research is needed to better understand the long-term effects of 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid use and its potential for inducing drug resistance. Overall, 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid remains an important tool for scientific research, with many potential applications and avenues for future investigation.

Méthodes De Synthèse

4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid can be synthesized through several methods, including the reaction of 3-aminobenzoic acid with furfurylamine and chloroacetyl chloride, followed by cyclization with potassium tert-butoxide. Another method involves the reaction of 2-furoyl chloride with 3-aminobenzoic acid, followed by reduction with sodium borohydride. These synthesis methods have been extensively studied and optimized, leading to the production of high-quality 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid for scientific research.

Applications De Recherche Scientifique

4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been widely used in scientific research to investigate its effects on various physiological and pathological conditions. For example, studies have shown that 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid can reduce blood pressure in hypertensive patients by increasing urine output and decreasing blood volume. It has also been used to treat edema in patients with congestive heart failure, liver cirrhosis, and renal disease. In addition, 4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been studied for its potential use in treating acute kidney injury, pulmonary edema, and hypercalcemia.

Propriétés

IUPAC Name |

4-[3-(furan-2-carbonylamino)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c18-13(6-7-14(19)20)16-10-3-1-4-11(9-10)17-15(21)12-5-2-8-22-12/h1-5,8-9H,6-7H2,(H,16,18)(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZUDBYRZVRVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({3-[(Furan-2-ylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

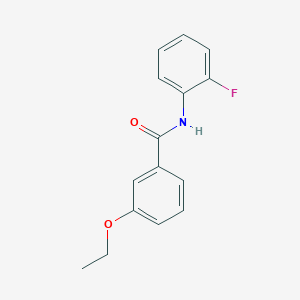

![3-(4-fluorophenyl)-N-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5850381.png)

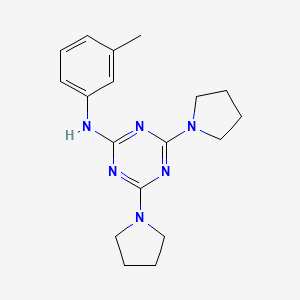

![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5850402.png)

![7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5850406.png)

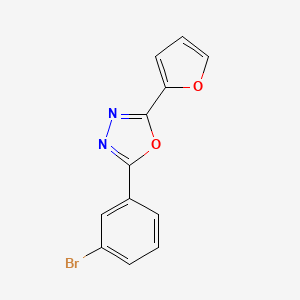

![N,N'-[(4-fluorophenyl)methylene]di(2-furamide)](/img/structure/B5850430.png)

![6-amino-1,3-dimethyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850448.png)

![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5850463.png)

![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)